

# Cefadroxil sulfoxide molecular docking vs other cephalosporins

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## Compound Focus: Cefadroxil Sulfoxide

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## Docking Comparison: Cefadroxil vs. Other Cephalosporins

A 2023 study conducted molecular docking and dynamics simulations of four cephalosporins against the human enzyme Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ), a potential target in cancer and Alzheimer's disease [1]. The table below summarizes the key computational and experimental findings.

Cephalosporin (Generation)	Docking Score (Glide SP)	Key Binding Interactions	In vitro IC <sub>50</sub> ( $\mu$ M)	IC <sub>50</sub> with Preincubation ( $\mu$ M)
Cefixime (3rd)	Best Docking Score	Hydrogen bonds via aminothiazole group with hinge residues (Val-135); Potential covalent bond with Cys-199 [1].	2.55	0.55
Ceftriaxone (3rd)	Favorable Docking Score	Hydrogen bonds via aminothiazole group with hinge residues; Potential covalent bond with Cys-199 [1].	7.35	0.78

Cephalosporin (Generation)	Docking Score (Glide SP)	Key Binding Interactions	In vitro IC <sub>50</sub> (μM)	IC <sub>50</sub> with Preincubation (μM)
Cephalexin (1st)	Less Favorable	Lacked specific interactions with hinge residues [1].	>50 (Low activity)	Not Reported
Cefadroxil (1st)	Less Favorable	Lacked specific interactions with hinge residues [1].	>50 (Low activity)	Not Reported

The study concluded that **third-generation cephalosporins (cefixime and ceftriaxone) were much more effective GSK3β inhibitors than first-generation ones (cefadroxil and cephalexin)** [1]. The primary reason was the presence of an **aminothiazole group** in the third-generation drugs, which formed crucial hydrogen bonds with the hinge region of the enzyme's binding pocket, a key interaction for ATP-competitive inhibitors [1].

## Detailed Experimental Protocols

The following methodologies from the 2023 study can serve as a robust template for your own comparative work [1].

### Computational Docking and Dynamics Protocol

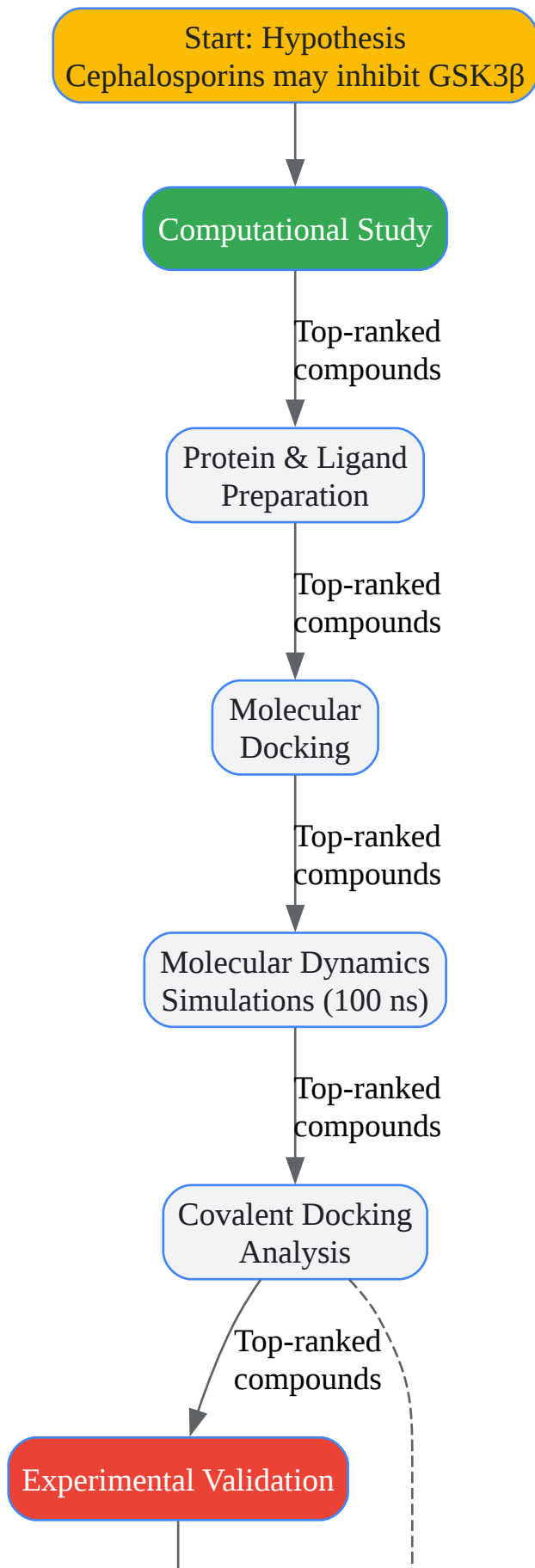
- Protein Preparation:** Two crystal structures of GSK3β (PDB codes: 6Y9S for standard docking, 6H0U for covalent docking) were retrieved from the Protein Data Bank. Structures were prepared using Schrödinger's Protein Preparation Wizard: hydrogen atoms were added, missing side chains were modeled, and water molecules were removed. The system's energy was minimized using the OPLS4 force field [1].
- Ligand Preparation:** The 3D structures of the cephalosporins were obtained from PubChem. Ligands were prepared using the LigPrep module in Schrödinger, generating possible tautomers and stereoisomers at pH 7.0 ± 1.0. Conformations were generated using ConfGen [1].
- Molecular Docking:** Docking was performed with Glide in Standard Precision (SP) mode. The grid box was centered on the co-crystallized ligand from 6Y9S. The protocol was validated by re-docking the native ligand, achieving a low RMSD of 0.57 Å, confirming the method's reliability [1].

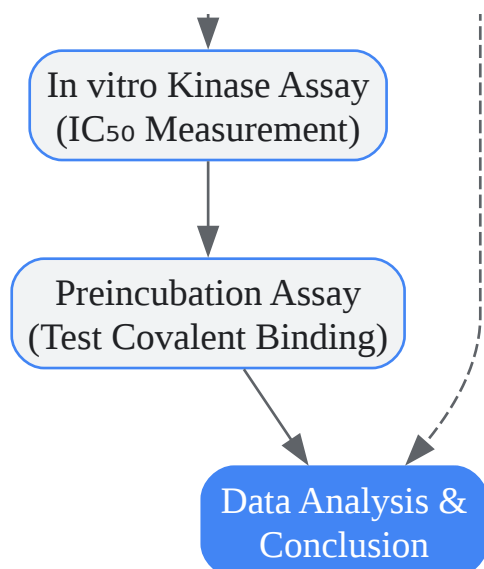
- **Molecular Dynamics (MD) Simulations:** The stability of the top-ranked docking poses was evaluated using 100 ns MD simulations with the Desmond package. Systems were solvated in an orthorhombic box with TIP3P water models and neutralized with  $\text{Cl}^-$  ions. Simulations used an OPLS4 force field in the NPT ensemble at 300 K. Trajectories were analyzed for stability (RMSD, RMSF) and interaction persistence [1].

## Experimental Validation Protocol

- **In vitro Kinase Assay:** The inhibitory activities ( $\text{IC}_{50}$ ) of the cephalosporins were measured against GSK3 $\beta$  in a biochemical assay. To test the hypothesis of covalent binding, the compounds were preincubated with the enzyme for **60 minutes** before the assay was initiated. A significant drop in  $\text{IC}_{50}$  value after preincubation (as seen with cefixime and ceftriaxone) supports the formation of a covalent bond over time [1].

The workflow below summarizes the integrated computational and experimental approach used in the study.





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## Research Implications and Future Directions

The absence of data on **cefadroxil sulfoxide** presents a clear opportunity for original research.

- **Investigate the Sulfoxide Metabolite:** The oxidative metabolism of the dihydrothiazine ring in cephalosporins can lead to sulfoxide formation. Docking studies on **cefadroxil sulfoxide** would be highly relevant, as its altered stereochemistry and electronics could significantly impact binding affinity and mechanism compared to cefadroxil [2].
- **Explore Other Biological Targets:** Beyond GSK3 $\beta$ , cephalosporins have been studied against bacterial targets like Extended-Spectrum  $\beta$ -Lactamases (ESBLs), such as SHV enzymes [3]. You could build on this by investigating the inhibition of other human or bacterial enzymes.
- **Emulate the Combined Protocol:** The strength of the cited study lies in its integration of computational predictions with experimental validation. Following a similar integrated approach will strengthen the conclusions of your own research on **cefadroxil sulfoxide**.

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